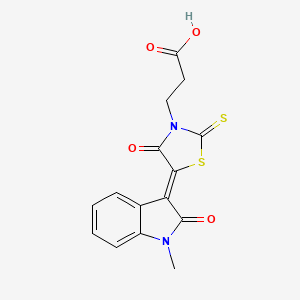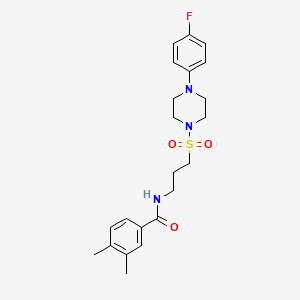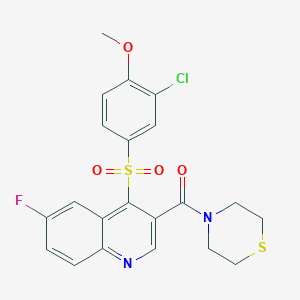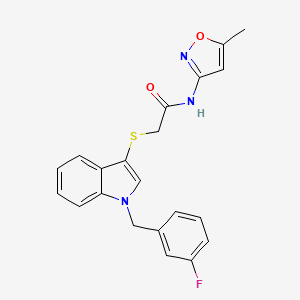
3-(5-(1-甲基-2-氧代吲哚啉-3-亚基)-4-氧代-2-硫代硫代唑烷-3-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a multifaceted compound exhibiting significant potential across various scientific realms including chemistry, biology, medicine, and industry. This compound, characterized by its complex molecular structure, presents a unique array of functional groups, making it a subject of interest for extensive research and application.
科学研究应用
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis and a model substrate in mechanistic studies.
Biology
It has potential as an enzyme inhibitor due to its structural analogy to biological substrates, making it a candidate for biochemical assays.
Medicine
Studies have explored its role as an anti-inflammatory agent and its potential efficacy in anticancer therapies due to its ability to interact with specific molecular targets.
Industry
Applications extend to materials science, where its structural properties contribute to the development of novel polymers and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic synthesis processes. Key steps may include:
Formation of the indolinone core: : Starting from an appropriate aniline derivative, intramolecular cyclization reactions can be employed under acidic or basic conditions.
Thioxothiazolidine ring construction: : Reaction of intermediates with thiourea or equivalent sulfur-donating reagents under controlled conditions.
Linkage via propanoic acid chain: : Final coupling with a propanoic acid derivative under dehydration conditions to yield the target compound.
Industrial Production Methods
While specific details of large-scale industrial production are proprietary, it generally mirrors laboratory synthesis with optimization for yield, purity, and cost-effectiveness. Use of catalysts, efficient solvent systems, and continuous processing methods are typical features.
化学反应分析
Types of Reactions
Oxidation: : Can undergo oxidative transformations, leading to sulfoxides or sulfone derivatives.
Reduction: : Reductive amination or hydrogenation may modify the functional groups, impacting its biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions are feasible at different sites of the molecule.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide, potassium permanganate.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles like amines or alcohols.
Major Products
Sulfone derivatives from oxidation.
Alkylated or aminated compounds from substitution reactions.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its action mechanism may involve binding to active sites, thereby inhibiting or modulating the activity of the target molecules. Pathways influenced by this compound could include enzymatic cascades or receptor-mediated signaling pathways.
相似化合物的比较
When compared to other thioxothiazolidinone derivatives:
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: stands out due to its specific propanoic acid linkage, which may enhance its solubility and bioavailability.
Similar Compounds
Thiazolidinedione derivatives.
Indolinone-based compounds.
属性
IUPAC Name |
3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDZFOBJOYSFA-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2573634.png)


![2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2573644.png)
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2573651.png)
